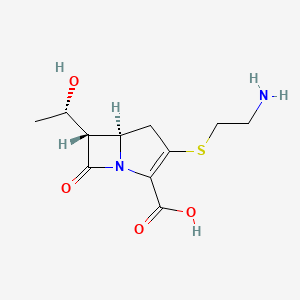

8-Epi-thienamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Epi-thienamycin is a natural product found in Streptomyces cattleya with data available.

Scientific Research Applications

Antibacterial Spectrum and Potency

8-Epi-thienamycin, alongside northienamycin, has been identified as a carbapenem antibiotic isolated from Streptomyces cattleya. These compounds exhibit potent in vitro antibacterial spectra. Notably, 8-epi-thienamycin has been compared with other antibiotics for its antibacterial properties, indicating its significance in combating bacterial infections (Wilson et al., 1983).

Stability Improvements and Derivatives

Thienamycin, closely related to 8-Epi-thienamycin, faced challenges due to instability issues. However, its derivative, MK0787 (N-formimidoyl thienamycin), does not share this instability, making it a more practical application in the field of antibiotics. This derivative shows broad-spectrum antibacterial activity against various resistant bacterial species, including Pseudomonas aeurginosa and Enterococcus, usually at half the inhibitory level of thienamycin. Its efficacy has been demonstrated in vivo, showing superiority over other beta-lactam antibiotics (Kropp et al., 1980).

Broad-Spectrum Antibiotic Activity

8-Epi-thienamycin is part of the broader thienamycin group, which has been found to be highly effective against a wide range of bacteria. This includes gram-negative bacilli and gram-positive cocci, even those resistant to current antibiotics. The efficacy of thienamycin decreases with increased inoculum concentration, highlighting its potency at lower concentrations (Weaver et al., 1979).

Metabolic Pathways and Enzymatic Interactions

The metabolism of thienamycin and related antibiotics, including derivatives like 8-Epi-thienamycin, involves extensive processing in various animal species, with different degrees of urinary recovery and renal clearance. Notably, a renal dipeptidase, dehydropeptidase-I, has been identified as responsible for metabolizing these carbapenem antibiotics. The study of these metabolic pathways is crucial for understanding the pharmacokinetics of these drugs (Kropp et al., 1982).

Multi-Functional Enzymatic Activity

Research has also identified an enzyme, ThnS, in the thienamycin gene cluster that exhibits multiple activities, including specialized β-lactamase activity towards imipenem, a derivative of thienamycin. This discovery highlights the complex biological interactions within the thienamycin biosynthesis pathway and its derivatives, offering insights into bacterial resistance mechanisms (Diene et al., 2021).

Development and Enhancement of Derivatives

The development of imipenem, an N-formimidoyl thienamycin derivative, showcases the progression from thienamycin to more stable and effective antibiotics. Imipenem's broad antimicrobial spectrum and high potency against both Gram-positive and Gram-negative organisms, alongside its resistance to renal metabolism, demonstrate the advancements in antibiotic development stemming from the original thienamycin and its derivatives like 8-Epi-thienamycin (Kahan et al., 1983).

properties

Product Name |

8-Epi-thienamycin |

|---|---|

Molecular Formula |

C11H16N2O4S |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h5-6,8,14H,2-4,12H2,1H3,(H,16,17)/t5-,6+,8+/m0/s1 |

InChI Key |

WKDDRNSBRWANNC-SHYZEUOFSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN)O |

synonyms |

epithienamycin thienamycin thienamycin, ((5alpha,6alpha(S*))-(+-))-isomer thienamycin, (5R-(5alpha,6alpha(R*)))-isomer thienamycin, (5R-(5alpha,6alpha(S*)))-isomer thienamycin, (5R-(5alpha,6beta(S*)))-isomer tienamycin |

Origin of Product |

United States |

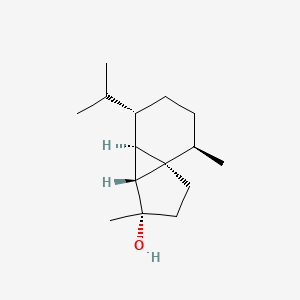

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

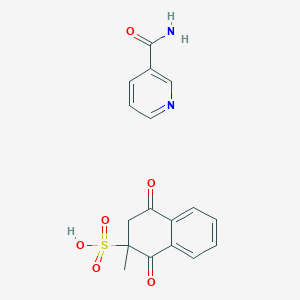

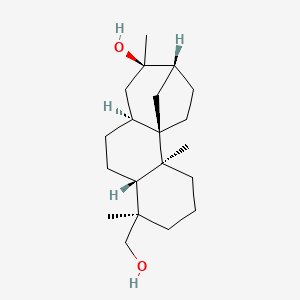

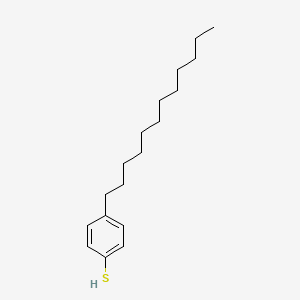

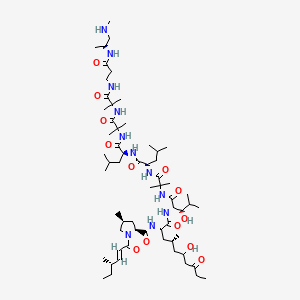

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)

![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)